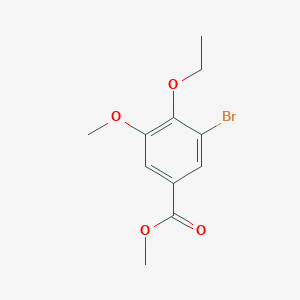

Methyl 3-bromo-4-ethoxy-5-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

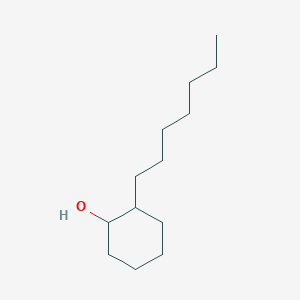

Methyl 3-bromo-4-ethoxy-5-methoxybenzoate is a chemical compound with the empirical formula C11H13BrO4. It has a molecular weight of 289.12 g/mol. The structure consists of a benzoate ring with bromine, ethoxy, and methoxy substituents. It is a solid compound with the following SMILES notation: O=C(OC)C1=CC(OC)=C(OCC)C(Br)=C1 .

Safety and Hazards

Applications De Recherche Scientifique

Photodynamic Therapy Application

The research into zinc phthalocyanine derivatives has demonstrated potential applications in photodynamic therapy for cancer treatment. A study highlighted the synthesis and characterization of new compounds with significant singlet oxygen quantum yield and good fluorescence properties, indicating their utility as Type II photosensitizers in photodynamic therapy. This demonstrates a promising avenue for the application of complex molecules in medical treatments, potentially including derivatives of Methyl 3-bromo-4-ethoxy-5-methoxybenzoate (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis and Chemical Reactions

The synthesis of various compounds through reactions involving derivatives of Methyl 3-bromo-4-ethoxy-5-methoxybenzoate has been documented. For instance, the creation of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate through the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate showcases the chemical's utility in constructing complex organic structures (Pokhodylo & Obushak, 2019).

Antioxidant and Antimicrobial Activities

Bromophenol derivatives from marine sources, such as the red alga Rhodomela confervoides, have shown significant antioxidant and antimicrobial activities. These compounds, including various bromo- and methoxy-substituted benzoates, have been evaluated for their potential in food preservation and pharmaceutical applications due to their ability to scavenge free radicals and inhibit microbial growth (Li, Li, Gloer, & Wang, 2011).

Synthesis of Intermediates for Pharmaceutical Compounds

The synthesis of intermediates for drugs like Bifendate highlights another application of derivatives similar to Methyl 3-bromo-4-ethoxy-5-methoxybenzoate. The process involves bromination after cyclization, demonstrating the compound's role in the pharmaceutical manufacturing process (Bao Li-jiao, 2013).

Pd-Catalyzed Cross-Coupling Reactions

Research on the synthesis of 2-bromo-3-hydroxybenzoate derivatives, which can be related to the functionalities present in Methyl 3-bromo-4-ethoxy-5-methoxybenzoate, has shown that these compounds serve as good substrates for Pd-catalyzed cross-coupling reactions. This application is crucial in creating complex organic molecules for various chemical industries (Shinohara et al., 2014).

Propriétés

IUPAC Name |

methyl 3-bromo-4-ethoxy-5-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-4-16-10-8(12)5-7(11(13)15-3)6-9(10)14-2/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMGDXPTXPFGHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-4-ethoxy-5-methoxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2738318.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2738320.png)

![N-(5-Fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2738322.png)

![3-[(3-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2738327.png)

![N-(4-methoxyphenyl)-2-(2-((4-methylbenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2738329.png)

![[(5-Bromopyridin-2-yl)methyl]dimethylamine](/img/structure/B2738332.png)